Pyrogallol Red

説明

Historical Context and Evolution in Analytical Chemistry

The application of Pyrogallol (B1678534) Red in analytical chemistry is prominently linked to the development of protein quantification assays. A significant milestone in its use was the establishment of the Pyrogallol Red-Molybdate (PRM) protein dye-binding assay. This method is based on the formation of a blue-colored complex between the this compound-molybdate reagent and proteins under acidic conditions nih.gov.

One of the foundational methods was described by Fujita and later modified by Watanabe and colleagues, which enhanced its applicability for determining total protein in biological fluids like urine and cerebrospinal fluid (CSF) biolabo.frbiolabo.fr. The principle involves the binding of the this compound-molybdate complex to the amino groups of proteins, causing a shift in the absorption peak to 600 nm biolabo.frbiolabo.fr. The intensity of this blue color is directly proportional to the protein concentration biolabo.frbiolabo.fr.

Over the years, the method has been further refined and adapted for use in various analytical instruments, including centrifugal analyzers, highlighting its evolution into a simple, rapid, and sensitive technique for routine clinical analysis researchgate.net. Research has also focused on improving the reagent's formulation to enhance protein reactivity and eliminate interferences from substances like aminoglycoside antibiotics researchgate.netoup.com. These incremental improvements have solidified the position of the this compound method as a reliable tool in the analytical chemist's arsenal.

Significance of this compound as a Chemical Reagent

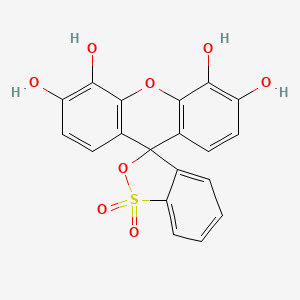

The importance of this compound as a chemical reagent is multifaceted, primarily revolving around its utility in spectrophotometric methods. Its chemical structure, characterized as a pyrogallolsulfonephthalein, underpins its function in various analytical assays nih.govaatbio.com.

A key area of significance is in the quantitative determination of total protein. The this compound-molybdate dye-binding method is a simple, ready-to-use colorimetric technique valued for its linearity and ability to work with small sample volumes of urine or CSF jantdx.com. The formation of a stable, colored complex with proteins allows for accurate measurement of protein concentration, which is crucial for diagnosing renal and central nervous system diseases biolabo.frbiolabo.fr. The Sandell sensitivity for albumin has been calculated to be 0.0048 μg/cm² at 600 nm, indicating a high degree of sensitivity jst.go.jp.

Furthermore, this compound is highly reactive towards a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including peroxyl radicals, superoxide (B77818) anions, peroxynitrite, and hypochlorite researchgate.netnih.govnih.gov. This high reactivity, coupled with its characteristic absorption in the visible spectrum, makes it an excellent probe for evaluating the antioxidant capacity of foods, beverages, and biological fluids nih.govnih.gov. Assays based on this compound measure the inhibition of its decolorization by antioxidants, providing a simple and efficient means to screen for antioxidant activity nih.gov.

The table below summarizes the key characteristics of this compound as a chemical reagent.

| Property | Description | Significance in Research |

|---|---|---|

| Chemical Name | Pyrogallolsulfonephthalein | Provides the basis for its dye properties. |

| Molecular Weight | 400.37 g/mol | Fundamental physical property. |

| Absorbance Peak (alone) | ~460-465 nm | Baseline for spectrophotometric assays. biolabo.frnih.gov |

| Absorbance Peak (with Protein-Molybdate) | ~600 nm | Enables colorimetric quantification of proteins. biolabo.frbiolabo.fr |

| Reactivity | High reactivity with ROS and RNS. researchgate.netnih.govnih.gov | Allows its use as a probe in antioxidant capacity assays. |

Broad Applications in Scientific Disciplines

The unique properties of this compound have led to its adoption in several scientific fields, from clinical diagnostics to fundamental biochemical research.

Clinical Chemistry and Diagnostics : The most widespread application of this compound is in the quantitative determination of total protein in urine and cerebrospinal fluid (CSF) biolabo.frjantdx.com. Elevated protein levels in these fluids can be indicative of serious medical conditions such as nephropathy, meningitis, encephalitis, or tumors of the central nervous system biolabo.frbiolabo.fr. The simplicity and speed of the this compound method make it suitable for routine use in diagnostic laboratories, including on automated analyzers researchgate.netjantdx.com.

Antioxidant and Free Radical Research : this compound serves as a valuable tool for assessing the antioxidant capacity of various substances nih.gov. It is used to measure the ability of compounds to scavenge pathophysiologically relevant oxidants like peroxynitrite and hypochlorite nih.gov. The dye's reaction with superoxide anion radicals has been studied to develop methods for estimating the release of these radicals from enzymatic systems and from the redox cycling of certain compounds nih.gov. Its high reactivity allows researchers to study the kinetics of reactions involving free radicals and other reactive species nih.gov.

Biochemical and Protein Analysis : Beyond routine quantification, the this compound-molybdate reagent can be used to precipitate proteins from a solution. This allows for the concentration of proteins from dilute samples, such as urine, prior to analysis by methods like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) nih.gov. This application is particularly useful for conserving precious or trace amounts of protein samples for further characterization nih.gov.

The following table outlines the primary applications of this compound in different scientific areas.

| Scientific Discipline | Specific Application | Underlying Principle |

|---|---|---|

| Clinical Chemistry | Total protein measurement in urine and CSF. biolabo.frjantdx.com | Formation of a colored complex with proteins in the presence of molybdate. biolabo.fr |

| Antioxidant Research | Evaluation of antioxidant capacity against ROS/RNS. nih.gov | Inhibition of oxidant-induced decolorization of the dye by antioxidants. nih.gov |

| Free Radical Biology | Probe for detecting superoxide anion radicals. nih.gov | Bleaching of the dye upon direct reaction with superoxide radicals. nih.gov |

| Biochemistry | Concentration of proteins for electrophoresis. nih.gov | Precipitation of the protein-dye complex from solution. nih.gov |

Structure

3D Structure

特性

IUPAC Name |

1,1-dioxospiro[2,1λ6-benzoxathiole-3,9'-xanthene]-3',4',5',6'-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O8S/c20-12-7-5-10-17(15(12)22)26-18-11(6-8-13(21)16(18)23)19(10)9-3-1-2-4-14(9)28(24,25)27-19/h1-8,20-23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQNCHZOCSYKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3(C4=C(C(=C(C=C4)O)O)OC5=C3C=CC(=C5O)O)OS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067703 | |

| Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32638-88-3, 85531-30-2 | |

| Record name | Pyrogallol red | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32638-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrogallol sulfonphthalein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032638883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrogallol Red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085531302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol, 1,1-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry and Complexation Mechanisms of Pyrogallol Red

Interaction with Metal Ions: Fundamental Studies

Pyrogallol (B1678534) Red forms distinct colored chelates with a wide array of metal ions, a characteristic that underpins its utility in spectrophotometric analysis thepharmajournal.com. The complexation reactions are significantly influenced by pH, with optimal conditions often established within specific pH ranges to ensure stable complex formation thepharmajournal.comtsijournals.comorientjchem.orgscielo.org.mx. The presence of its hydroxyl and carbonyl groups allows PGR to form stable chelates, leading to measurable color changes researchgate.net.

Spectrophotometric Investigations of Metal Complexes

Spectrophotometry is the predominant technique for investigating the interactions between Pyrogallol Red and metal ions, allowing for the observation and quantification of the color changes that occur upon complexation researchgate.netresearchgate.netthepharmajournal.comtsijournals.comrsc.orgtsijournals.comtandfonline.comresearchgate.net. These interactions typically result in the formation of blue or violet-colored complexes, depending on the specific metal ion and reaction conditions rsc.orgtsijournals.comtandfonline.com.

A significant aspect of this compound's coordination chemistry is its ability to form ternary complexes in the presence of cationic surfactants. Commonly used cationic surfactants include cetylpyridinium (B1207926) chloride (CPC), cetylpyridinium bromide (CPB), cetyldimethylethylammonium bromide (CDMEAB), and cetyltrimethylammonium bromide (CTAB) thepharmajournal.comtsijournals.comrsc.orgtsijournals.comtandfonline.comresearchgate.nettandfonline.comresearchgate.netnih.govresearchgate.netresearchgate.netderpharmachemica.comresearchgate.netresearchgate.net. The formation of these water-soluble, highly colored ternary complexes is crucial for enhancing the analytical performance of PGR-based methods thepharmajournal.comtsijournals.comtsijournals.comresearchgate.netresearchgate.netderpharmachemica.com. The surfactant molecules can interact with PGR to form a dye-surfactant complex even before the addition of the metal ion, which can alter the absorbance and spectral properties of the reagent itself thepharmajournal.com.

Table 1: Spectrophotometric Characteristics of this compound-Metal Complexes

| Metal Ion | Surfactant | pH | λmax (nm) (Binary Complex) | λmax (nm) (Ternary Complex) | Bathochromic Shift (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |

| Uranium(VI) | Cetylpyridinium chloride (CPC) | 5.2–6.4 | - | 580 | - | 36,500 | rsc.org |

| Uranium(VI) | Cetyltrimethylammonium bromide (CTAB) | 5.6 | - | 580 (or 620 for ε) | - | 33,000 | nih.gov |

| Thorium(IV) | Cetyldimethylethylammonium bromide (CDMEAB) | 4.0 | - | 660 | - | 61,120 | researchgate.net |

| Uranium(VI) | Cetyldimethylethylammonium bromide (CDMEAB) | 7.0 | - | 650 | - | 52,470 | researchgate.net |

| Copper(II) | Cetyltrimethylammonium bromide (CTAB) | 5.0 | 560 | 600 | 40 | - | tandfonline.comresearchgate.nettandfonline.com |

| Rare Earths (Y, Eu, Tb) | Cetyldimethylethylammonium bromide (CDMEAB) | 6.0 | 550 | 650 | 110 | Y(III): 41,000, Eu(III): 41,000, Tb(III): 39,000 | thepharmajournal.com |

| Dysprosium(III) | Cetylpyridinium bromide (CPB) | 5.5 | 550 | 584 | 35 | - | tsijournals.comtsijournals.com |

| Holmium(III) | Cetylpyridinium bromide (CPB) | 5.5 | 550 | 584 | 35 | - | tsijournals.comtsijournals.com |

Stoichiometric Compositions of this compound-Metal Complexes

The stoichiometric compositions of this compound-metal complexes are typically determined using methods such as Job's method of continuous variation and the molar ratio method thepharmajournal.comtsijournals.comscielo.org.mxrsc.orgtsijournals.comnih.gov. These studies reveal the precise ratios in which PGR coordinates with various metal ions, especially in the presence of surfactants to form ternary complexes.

Table 2: Stoichiometric Compositions of this compound-Metal Complexes

| Metal Ion | Ligand/Surfactant System | Stoichiometric Ratio (Metal:PGR:Surfactant) | Reference |

| Uranium(VI) | PGR, Cetylpyridinium chloride (CP) | UO₂²⁺(PGR)₂(CP)₄ | rsc.org |

| Uranium(VI) | PGR, Cetyltrimethylammonium bromide (CTAB) | 1:2:4 (U(VI):PGR:CTAB) | nih.gov |

| Thorium(IV) | PGR, Cetyldimethylethylammonium bromide (CDMEAB) | 1:2:4 (Th:PGR:CDMEAB) | researchgate.net |

| Rare Earths (Y, Eu, Tb) | PGR, Cetyldimethylethylammonium bromide (CDMEAB) | M[PGR(CDMEAB)₃]₂ (or 1:2:4 for BPGR-rare earths) | thepharmajournal.comderpharmachemica.com |

| Dysprosium(III) | PGR, Cetylpyridinium bromide (CPB) | 1:1:4 (Dy:PGR:CPB) | tsijournals.comtsijournals.com |

| Holmium(III) | PGR, Cetylpyridinium bromide (CPB) | 1:1:4 (Ho:PGR:CPB) | tsijournals.comtsijournals.com |

| Indium(III) | PGR | 1:1 (In:PGR) | scielo.org.mx |

| Zinc(II) | PGR | 1:1 (Zn:PGR) | researchgate.net |

| Aluminum(III) | PGR, Tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBATFB) | Al(PR)₃·9TBATFB | researchgate.netresearchgate.net |

| Iron(II) | Bromothis compound (BPR) | 1:3 (Fe:BPR) | capes.gov.br |

Specific Metal Ion Interactions

This compound exhibits specific and well-characterized interactions with a variety of metal ions, leading to its widespread application in analytical determination.

Aluminum (Al(III)): this compound forms colored complexes with aluminum myskinrecipes.com. In the presence of tetrabutylammonium tetrafluoroborate (TBATFB), it forms a specific Al(PR)₃·9TBATFB complex that is utilized in adsorptive stripping voltammetry for aluminum determination researchgate.netresearchgate.net. Studies indicate that pyrogallol-based ligands show the highest binding affinity with Al³⁺ among trivalent metal ions like Fe³⁺ and Cr³⁺ orientjchem.org.

Copper (Cu(II)): this compound serves as a complexometric indicator for copper gspchem.com. It forms a violet-colored ternary complex with copper(II) in the presence of cetyltrimethylammonium bromide (CTAB) at pH 5.0, with an absorption maximum at 600 nm tandfonline.comresearchgate.nettandfonline.com. The this compound-Cu²⁺ complex has also been demonstrated as an effective colorimetric chemosensor for the selective recognition of oxalate (B1200264) nih.gov.

Iron (Fe(II)/Fe(III)): this compound is employed for the determination of iron myskinrecipes.com. Iron(II) reacts with this compound to form a ternary complex in the presence of a quaternary ammonium (B1175870) salt capes.gov.br. Furthermore, pyrogallol, a structural analogue, can react with metallic iron to produce sparingly soluble and amorphous ferric (and ferrous) polyphenolate complexes researchgate.net.

Molybdenum (Mo(VI)): this compound is recognized as a complexometric indicator for molybdenum gspchem.com. Its complexation with molybdenum(VI) has been extensively studied, particularly in the presence of both cationic and nonionic surfactants researchgate.netresearchgate.net.

Thorium (Th(IV)): this compound forms blue-colored complexes with rare earth elements, including thorium tsijournals.comtsijournals.comtandfonline.com. It can form a ternary complex with thorium(IV) and samarium(III), exhibiting an absorption maximum at 635 nm, which is applied for their determination oup.com. In the presence of cetyldimethylethylammonium bromide (CDMEAB), thorium(IV) forms water-soluble ternary complexes with an absorption maximum at 660 nm at pH 4.0 researchgate.net.

Uranium (U(VI)): this compound forms a blue ternary complex with uranium(VI) and cetylpyridinium chloride (CPC), with a maximum absorption at 580 nm rsc.org. Similarly, it forms water-soluble ternary complexes with uranium(VI) in the presence of cetyldimethylethylammonium bromide (CDMEAB), showing an absorption maximum at 650 nm at pH 7.0 researchgate.net. Another study reports a blue ternary complex with cetyltrimethylammonium bromide (CTAB) with a λmax of 580 nm nih.gov.

Rare Earth Elements (Lanthanoids - e.g., Dy(III), Ho(III), Y(III), Eu(III), Tb(III), Nd(III), Yb(III)): this compound is known to form blue-colored complexes with various rare earth elements tsijournals.comtsijournals.com. The addition of cationic surfactants significantly sensitizes these color reactions, making them more analytically useful thepharmajournal.comtsijournals.comtsijournals.comderpharmachemica.com.

Zinc (Zn(II)): this compound forms a 1:1 stoichiometric complex with zinc(II) researchgate.net. This this compound-Zn²⁺ complex, particularly when combined with poly(diallyldimethylammonium chloride) (PDADMAC), has been successfully utilized for the colorimetric detection of pyrophosphate in aqueous solutions researchgate.net.

Indium (In(III)): this compound forms a 1:1 complex with indium(III) in chloride-acetate media. This complex's adsorptive properties on a mercury electrode enable its use as a preconcentration agent for ultra-trace analysis of indium by square-wave voltammetry scielo.org.mx.

Molybdenum (VI)

This compound (PR) and its derivative, Bromothis compound (BPR), have been extensively studied for their complexation with Molybdenum (VI) (Mo(VI)), particularly in the presence of surfactants. The interaction of Mo(VI) with PR is significantly enhanced by cationic surfactants like cetylpyridinium chloride (CPC) and cetyltrimethylammonium bromide (CTAB), leading to the formation of highly sensitive ternary complexes researchgate.netjst.go.jpcapes.gov.br.

Research indicates that Mo(VI) forms a 1:2 complex with this compound (Mo:PR) jst.go.jppsu.edu. In the presence of cetylpyridinium chloride, the optimal pH for this complexation is around 4.7, achieved using an acetate (B1210297) buffer, with the complex exhibiting a maximum absorption at 610 nm jst.go.jp. When cetyltrimethylammonium bromide (CTAB) is used as a sensitizing agent, a ternary complex with a proposed stoichiometry of 1:2:4 (Mo:PR:CTAB) is formed, displaying a molar absorptivity of 90000 L mol⁻¹ cm⁻¹ at 600 nm capes.gov.br. Another study involving a water-soluble ionic liquid, 1-methyl-3-octadecyl-imidazolium bromide (C₁₈mimBr), reported a ternary complex of Mo-PGR-C₁₈mimBr with a stoichiometry of 1:1:3, showing maximum absorbance at pH 3.0 and a molar absorption coefficient of 4.3 × 10⁴ L mol⁻¹ cm⁻¹ rsc.orgpsu.edu.

Table 1: Molybdenum (VI) - this compound Complexation Data

| Metal Ion | Ligand | Surfactant/Ionic Liquid | Optimal pH | Stoichiometry (M:L:S) | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |

| Molybdenum (VI) | This compound | Cetylpyridinium Chloride | 4.7 | 1:2 (Mo:PR) | 610 | Not specified | jst.go.jp |

| Molybdenum (VI) | This compound | CTAB | Not specified | 1:2:4 (Mo:PR:CTAB) | 600 | 90000 | capes.gov.br |

| Molybdenum (VI) | This compound | C₁₈mimBr | 3.0 | 1:1:3 (Mo:PR:C₁₈mimBr) | Not specified | 43000 | rsc.orgpsu.edu |

Copper (II)

This compound (PGR) forms a violet-colored ternary complex with Copper (II) (Cu(II)) in the presence of cationic surfactants like cetyltrimethylammonium bromide (CTAB) researchgate.netresearchgate.nettandfonline.comtandfonline.com. This complexation is typically carried out in an acetate buffer at an optimal pH of 5.0, where the complex exhibits an absorption maximum at 600 nm researchgate.netresearchgate.nettandfonline.comtandfonline.com.

The use of CTAB as a sensitizing and solubilizing agent in the reaction between Cu(II) and PGR enhances the sensitivity and avoids the need for solvent extraction tandfonline.com. Analytical studies have shown a linear response for copper(II) concentrations ranging from 0.035 to 4.5 mg L⁻¹, with a detection limit of 0.01 mg L⁻¹ researchgate.netresearchgate.nettandfonline.comtandfonline.com. While the exact stoichiometry of the Cu(II)-PGR complex is not explicitly detailed in the provided search results, the formation of the ternary complex is well-established for spectrophotometric determination researchgate.netresearchgate.nettandfonline.comtandfonline.com.

Table 2: Copper (II) - this compound Complexation Data

| Metal Ion | Ligand | Surfactant | Optimal pH | Stoichiometry (M:L:S) | λmax (nm) | Linear Range (mg L⁻¹) | Detection Limit (mg L⁻¹) | Reference |

| Copper (II) | This compound | CTAB | 5.0 | Ternary complex formed | 600 | 0.035–4.5 | 0.01 | researchgate.netresearchgate.nettandfonline.comtandfonline.com |

Aluminum (III)

This compound (PR) serves as a complexing and adsorbing ligand for the detection of Aluminum (III) (Al(III)) researchgate.netresearchgate.net. A fast, sensitive, and selective method for Al(III) determination involves its reaction with PR in the presence of tetrabutylammonium tetrafluoroborate (TBATFB), forming an Al(PR)₃x9TBATFB complex researchgate.net. This suggests a 1:3 stoichiometry between aluminum and this compound within this specific complex.

While the optimal pH for the direct Al(III)-PGR complexation is not explicitly stated in the provided snippets, this compound has been used for spectrophotometric detection of aluminum researchgate.net. In related contexts, aluminum(III) can be masked using EDTA or sodium fluoride (B91410) during the determination of other metal ions like Mo(VI) with PR, indicating competitive complexation jst.go.jp. Bromothis compound, a similar dye, forms a 1:1 complex with aluminum, causing a color change from red to violet semnan.ac.ir.

Table 3: Aluminum (III) - this compound Complexation Data

| Metal Ion | Ligand | Surfactant/Other Reagent | Optimal pH | Stoichiometry (M:L:S) | Reference |

| Aluminum (III) | This compound | TBATFB | Not specified | 1:3 (Al:PR) | researchgate.net |

Antimony (III)

This compound (PRWS) interacts with Antimony (III) (Sb(III)) to form a colored product, which has been utilized for its quantitative determination researchgate.net. This complexation is observed in acidic solutions, with an optimal pH range of 3.8 to 4.5 researchgate.net.

Studies on the composition of the formed ionic associate indicate a 1:1 (M:R) stoichiometry between antimony(III) and this compound researchgate.net. The maximum analytical signal for this colored form is observed at 378 nm researchgate.net. However, the ionic associate formed with this compound exhibits low stability over time, limiting absorbance measurements to approximately 3 minutes researchgate.net. This compound has also been employed as a chelating agent for antimony in adsorptive stripping voltammetric determination researchgate.net.

Table 4: Antimony (III) - this compound Complexation Data

| Metal Ion | Ligand | Optimal pH | Stoichiometry (M:L) | λmax (nm) | Stability | Reference |

| Antimony (III) | This compound | 3.8–4.5 | 1:1 | 378 | Low | researchgate.net |

Cobalt (II)

This compound (PGR) plays a role in the kinetic-spectrophotometric determination of trace amounts of Cobalt (II) (Co(II)) rsc.orgrsc.org. This method relies on the catalytic effect of Co(II) on the hydrogen peroxide oxidation of PGR rsc.orgrsc.org. PGR is also recognized as a chromogenic reagent for cobalt in spectrophotometry tandfonline.comtandfonline.com and has been utilized as a chelating agent for cobalt in adsorptive stripping voltammetric determination researchgate.net.

Under optimal conditions, the catalytic reaction for cobalt determination proceeds effectively at pH 8.3, typically using a sodium tetraborate (B1243019) (Na₂B₄O₇) buffer rsc.org. This method allows for the determination of cobalt in the range of 0.20–13.00 ng ml⁻¹, with a detection limit of 0.16 ng ml⁻¹ rsc.orgrsc.org.

Table 5: Cobalt (II) - this compound Complexation Data

| Metal Ion | Ligand | Optimal pH | Reaction Type | Linear Range (ng mL⁻¹) | Detection Limit (ng mL⁻¹) | Reference |

| Cobalt (II) | This compound | 8.3 | Catalytic oxidation | 0.20–13.00 | 0.16 | rsc.orgrsc.org |

Mercury (II)

This compound (PGR) forms a light yellow-colored complex with Mercury (II) (Hg(II)), which is the basis for its spectrophotometric determination tandfonline.comtandfonline.comresearchgate.netwu.ac.th. The optimal pH for the formation of this complex is 9.0, typically achieved using a Tris-HCl buffer system tandfonline.comtandfonline.comresearchgate.netwu.ac.th.

The mercury(II)-PGR complex exhibits an absorption maximum at 370 nm tandfonline.comtandfonline.comresearchgate.netwu.ac.th. The linear range for the determination of mercury(II) using this method is reported to be 0.1–2.0 mg L⁻¹, with a detection limit of 0.06 mg L⁻¹ tandfonline.comtandfonline.comwu.ac.th. While the specific stoichiometry of the Hg(II)-PGR complex is not explicitly provided in the search results, the formation of a stable complex at the optimal pH is crucial for its analytical application.

Table 6: Mercury (II) - this compound Complexation Data

| Metal Ion | Ligand | Optimal pH | λmax (nm) | Linear Range (mg L⁻¹) | Detection Limit (mg L⁻¹) | Reference |

| Mercury (II) | This compound | 9.0 | 370 | 0.1–2.0 | 0.06 | tandfonline.comtandfonline.comresearchgate.netwu.ac.th |

Rare Earth Elements (Lanthanoids)

This compound (PGR) forms colored chelates with various rare earth elements (lanthanoids) thepharmajournal.com. Tripositive rare earth metal ions generally exhibit a limited tendency to form complexes with many coordinating agents, which is often attributed to their relatively large ionic radii thepharmajournal.comthepharmajournal.com.

However, the sensitivity of this compound for the photometric determination of rare earth elements, such as Yttrium (III) (Y(III)), Europium (III) (Eu(III)), and Terbium (III) (Tb(III)), can be significantly enhanced by the addition of cationic surfactants like Cetyldimethylethylammonium bromide (CDMEAB) thepharmajournal.comthepharmajournal.com. The presence of CDMEAB leads to the formation of intense, stable ternary complexes, resulting in a bathochromic shift (shift to longer wavelengths) in the absorption maximum and increased molar absorptivity thepharmajournal.comthepharmajournal.com.

The optimal pH for the formation of these ternary complexes with Y(III), Eu(III), and Tb(III) in the presence of CDMEAB is reported to be 6.0 thepharmajournal.comthepharmajournal.com. The absorption maximum shifts from approximately 550 nm for the binary complex (metal-PGR) to 650 nm for the ternary complex (metal-PGR-CDMEAB) thepharmajournal.comthepharmajournal.com. For similar ternary complexes involving Thorium (IV) (Th(IV)) and Uranium (VI) (U(VI)) with this compound and CDMEAB, a stoichiometric composition of 1:2:4 (M:PGR:CDMEAB) has been observed, with high molar absorptivities (e.g., 61120 L mol⁻¹ cm⁻² for Th(IV)) researchgate.net. Similarly, for Lanthanum (III) with Bromothis compound and cetylpyridinium chloride (CPC), a stoichiometry of 1:2:4 (La:BPR:CPC) was found pnrjournal.com.

Table 7: Rare Earth Elements - this compound Complexation Data

| Metal Ion | Ligand | Surfactant | Optimal pH | Stoichiometry (M:L:S) | λmax (nm) (Binary/Ternary) | Molar Absorptivity (L mol⁻¹ cm⁻²) | Reference |

| Y(III), Eu(III), Tb(III) | This compound | CDMEAB | 6.0 | Ternary complex formed | 550 / 650 | Enhanced | thepharmajournal.comthepharmajournal.com |

| Th(IV), U(VI) (related lanthanoids study) | This compound | CDMEAB | 4.0 (Th), 7.0 (U) | 1:2:4 (M:PGR:CDMEAB) | 660 (Th), 650 (U) | 61120 (Th), 52470 (U) | researchgate.net |

Tin (IV)

This compound (PR) forms complexes with Tin (IV) [Sn(IV)], which have been investigated spectrophotometrically, particularly in the presence of surfactants researchgate.neteurasianjournals.com. Studies have focused on determining the optimal conditions for complexation and the stoichiometry of the formed species. Molar absorption coefficients of the Sn(IV)-PR complexes have also been determined researchgate.net. While specific stability constants for Sn(IV)-Pyrogallol Red complexes are not widely detailed, the interaction is well-established for analytical applications, such as the determination of tin in alloys eurasianjournals.com.

Tungsten (VI)

The complexation of Tungsten (VI) [W(VI)] with this compound (PR) has been studied, often in conjunction with Bromothis compound (BPR) and in the presence of cationic surfactants like cetylpyridinium bromide researchgate.net. These studies aim to establish optimal conditions for complex formation and preconcentration, indicating the utility of this compound in the analytical determination of W(VI) researchgate.net.

Vanadium (V)

Research on the complexation of Vanadium (V) [V(V)] with this compound is less extensively documented compared to other metals. However, this compound's general chelating properties suggest its potential to interact with V(V). Studies involving V(V) often focus on its complexation with other ligands, forming mixed-ligand complexes with specific stoichiometries and high molar absorptivities, which are then used for spectrophotometric determination chemijournal.comnih.govresearchgate.net. The principles of these interactions, such as pH dependence and the role of hydrophobic amines or tetrazolium cations in forming extractable complexes, may provide insight into potential this compound-V(V) interactions chemijournal.comnih.govresearchgate.net.

Zinc (II)

This compound (PR) forms a 1:1 stoichiometric complex with Zinc (II) [Zn(II)] researchgate.net. This complexation occurs through the coordination of Zn(II) with two oxygen atoms of the hydroxyl groups located at positions 3 and 4 of the this compound molecule researchgate.net. Upon complex formation, the absorption spectrum of the complex exhibits a bathochromic shift of approximately 30 nm to a higher wavelength compared to that of free this compound in methanol (B129727) researchgate.net. This distinct color change has been utilized in the development of colorimetric chemosensors for Zn(II), where an ensemble of negatively charged this compound and positively charged poly(diallyldimethylammonium chloride) (PDADMAC) shows a selective color change from red to blue in the presence of Zn(II) researchgate.net.

Table 1: Key Complexation Data for this compound with Zinc (II)

| Metal Ion | Stoichiometry (Metal:Ligand) | Coordination Sites on this compound | Spectroscopic Shift | Analytical Application |

| Zinc (II) | 1:1 researchgate.net | Hydroxyl oxygens at positions 3 and 4 researchgate.net | ~30 nm bathochromic shift in methanol researchgate.net | Colorimetric sensing researchgate.net |

Thorium (IV)

Thorium (IV) [Th(IV)] forms highly colored ternary complexes with this compound (PGR) in the presence of cationic surfactants, such as CDMEAB researchgate.net. These complexes exhibit a stoichiometric composition of 1:2:4, corresponding to Metal:PGR:CDMEAB researchgate.net. The formation of these complexes leads to a significant bathochromic shift of about 50 nm in the absorption maximum researchgate.net. For Th(IV), the ternary complex displays an absorption maximum at 660 nm at an optimal pH of 4.0, with a molar absorptivity of 61120 L mol⁻¹ cm⁻² researchgate.net. The reaction demonstrates high sensitivity, allowing for the determination of Th(IV) in the concentration range of 0.23-3.24 ppm, following Beer's law researchgate.net.

Table 2: Key Complexation Data for this compound with Thorium (IV)

| Metal Ion | Stoichiometry (Metal:PGR:Surfactant) | Optimal pH | Absorption Maximum (λmax) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻²) | Beer's Law Range (ppm) |

| Thorium (IV) | 1:2:4 (Th:PGR:CDMEAB) researchgate.net | 4.0 researchgate.net | 660 nm researchgate.net | 61120 researchgate.net | 0.23-3.24 researchgate.net |

Uranium (VI)

Uranium (VI) [U(VI)] also forms highly colored ternary complexes with this compound (PGR) in the presence of cationic surfactants like CDMEAB researchgate.net. Similar to Thorium (IV), these complexes exhibit a stoichiometric composition of 1:2:4 (Metal:PGR:CDMEAB) and show a considerable bathochromic shift of approximately 50 nm researchgate.net. For U(VI), the ternary complex has an absorption maximum at 650 nm at an optimal pH of 7.0, with a molar absorptivity of 52470 L mol⁻¹ cm⁻² researchgate.net. The method is sensitive, with Beer's law being obeyed in the concentration range of 0.27-3.51 ppm for U(VI) researchgate.net.

Table 3: Key Complexation Data for this compound with Uranium (VI)

| Metal Ion | Stoichiometry (Metal:PGR:Surfactant) | Optimal pH | Absorption Maximum (λmax) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻²) | Beer's Law Range (ppm) |

| Uranium (VI) | 1:2:4 (U:PGR:CDMEAB) researchgate.net | 7.0 researchgate.net | 650 nm researchgate.net | 52470 researchgate.net | 0.27-3.51 researchgate.net |

Theoretical and Computational Chemistry Approaches to Complexation

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in understanding the complexation mechanisms of this compound with metal ions at a molecular level researchgate.netlp.edu.ua. These approaches provide insights into the electronic structure, stability, and reactivity of the formed complexes.

For instance, DFT calculations have been employed to investigate the complexation of this compound with trace amounts of copper researchgate.netlp.edu.ua. These studies, often performed at the B3LYP/6-31G(d) level of theory using software packages like Gaussian 09, aim to correlate the stability energy of metal-ligand complexes with analytical parameters such as the detection limit in techniques like Adsorptive Stripping Voltammetry (AdSV) researchgate.netlp.edu.ua.

Key findings from such computational studies include:

Thermodynamic Favorability: Negative values of calculated free energy (G) and enthalpy (H) indicate that the complexation reactions are spontaneous and exothermic, respectively researchgate.netlp.edu.ua.

Stability Correlation: The copper-Pyrogallol Red complex was found to have a low total energy (-5100.213 a.u.), suggesting it is highly stable researchgate.netlp.edu.ua. This stability directly correlates with a better detection limit (e.g., 0.07 ng·mL⁻¹ for copper), highlighting a strong relationship between complex stability and analytical sensitivity researchgate.netlp.edu.ua.

Electron Exchange Tendency: The electrophilicity index (ω) calculations reveal that this compound has a tendency to exchange electrons with copper, indicating its role as an electron donor in complex formation researchgate.netlp.edu.ua.

Reactive Sites: Analysis of local nucleophilicity indices (Nk) identifies the oxygen atoms (specifically O17, O19, O21, and O23) within the this compound molecule as the most reactive sites for complex formation with metal ions lp.edu.ua.

Beyond stability and reactivity, computational methods like Time-Dependent DFT (TD-DFT) are also utilized to elucidate sensing mechanisms. For example, TD-DFT calculations have been used to understand the colorimetric sensing ability of a dinuclear Cu(II) complex ensemble with this compound for cyanide detection. These studies revealed that the sensing mechanism does not primarily involve indicator displacement assays, but rather occurs through a Cu(II) complex-induced nucleophilic addition of cyanide to the this compound unit within the ensemble researchgate.netresearchgate.net. This demonstrates the power of computational chemistry in unraveling intricate reaction pathways in coordination systems involving this compound.

Density Functional Theory (DFT) Studies on Complex Structures and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method extensively employed to investigate the electronic structure and stability of molecules and their complexes lp.edu.ua. In the context of this compound, DFT calculations have been utilized to elucidate the molecular and electronic structures of its complexes with various metal ions, including copper, aluminum (Al3+), chromium (Cr3+), and iron (Fe3+) lp.edu.uaresearchgate.net.

These studies aim to understand the complexation mechanism and the thermodynamic parameters that govern the stability of the formed complexes lp.edu.uaresearchgate.net. For example, DFT calculations on copper-Pyrogallol Red complexes have shown that the complexation reactions are spontaneous and exothermic, as indicated by negative values of Gibbs free energy (G) and enthalpy (H) lp.edu.ua. The oxygen atoms of this compound, possessing high electron density, are identified as the most reactive sites for complexation with metal ions like copper lp.edu.ua.

A comparative analysis of copper complexes with different organic molecules, including this compound, revealed a strong correlation between the total energy of the complex and its detection limit in adsorptive stripping voltammetry (AdSV) lp.edu.ua. Specifically, the copper-Pyrogallol Red complex, exhibiting a lower total energy, corresponds to a better detection limit lp.edu.ua. This suggests that more stable complexes generally lead to enhanced analytical performance.

| Complex | Total Energy (a.u.) | Detection Limit (ng·mL⁻¹) (AdSV) |

| Copper-Pyrogallol Red | -5100.213 | 0.07 |

| Copper-Morin | (Higher) | (Higher) |

| Copper-Thymolphthalein | (Higher) | (Higher) |

Data extracted from research on DFT study of copper complexes lp.edu.ua.

Quantum Chemical Modeling of Redox Reactive Sites

Quantum chemical modeling, particularly DFT, plays a crucial role in identifying and understanding the redox reactive sites within the this compound molecule researchgate.netresearchgate.netmdpi.com. This understanding is vital for developing sensing platforms, as it helps in establishing the interaction mechanisms between the modifier (this compound) and the analyte researchgate.netmdpi.com.

This compound is known for its high reactivity towards reactive oxygen species (ROS) and reactive nitrogen species (RNS), including peroxynitrite, peroxyl radicals, hypochlorite, and superoxide (B77818) anion sigmaaldrich.com. This reactivity is attributed to its ortho-diphenolic structure, where the three electron-donating hydroxyl groups attached to the aromatic ring significantly influence its electronic properties and contribute to its redox potential and antioxidant ability rsc.org. These hydroxyl groups also serve as potential sites for electron and proton transfer during redox reactions nih.gov.

The prediction of these redox reactive sites through advanced quantum chemical modeling based on DFT can lay a new foundation for researchers to establish modifier-analyte interaction mechanisms in electrochemical sensors researchgate.netmdpi.com. For instance, this compound has been used to modify carbon paste electrodes by electropolymerization for sensing applications, where its redox-active nature facilitates the electro-oxidation of target analytes researchgate.netnih.gov.

Correlation between Complex Stability and Analytical Sensitivity

The stability of complexes formed by this compound directly influences its analytical sensitivity in various detection methods. As highlighted by DFT studies, a more stable complex, indicated by a lower total energy, often correlates with a better detection limit in techniques like adsorptive stripping voltammetry lp.edu.ua. This relationship is crucial for designing highly sensitive analytical methods.

In spectrophotometric applications, this compound's ability to form colored complexes is exploited for quantitative determinations. For example, in protein assays, this compound, often in conjunction with molybdate, reacts in an acidic solution with basic amino groups of proteins to form a colored complex atlas-medical.comlinear.esnih.gov. The intensity of the color formed is directly proportional to the concentration of protein in the sample, demonstrating the method's analytical sensitivity atlas-medical.comlinear.es. This method measures the shift in the absorption spectrum from 460 nm to 600 nm upon complex formation linear.es.

The analytical sensitivity of this compound-based methods can also be enhanced by the addition of certain substances. For instance, the sensitivity of the reaction between copper(II) and this compound can be significantly improved by the presence of cetyltrimethylammonium bromide, a cationic surfactant researchgate.net. This enhancement is attributed to the formation of a ternary complex, which results in a distinct violet color with an absorption maximum at 600 nm researchgate.net. Such modifications can lead to improved detection limits and broader linear response ranges for analytical determinations researchgate.net.

| Analyte | Complexation Agent | Enhancement Agent | Analytical Technique | Detection Limit / Sensitivity | Reference |

| Copper(II) | This compound | Cetyltrimethylammonium Bromide | Spectrophotometry (Reverse Flow Injection) | 0.01 mg L⁻¹ (Detection Limit) | researchgate.net |

| Proteins | This compound-Molybdate | - | Spectrophotometry | 8 mg/dL (Detection Limit) / 2.3 mA / mg/dL proteins (Sensitivity) | linear.es |

| Proteins | This compound-Molybdate | - | Spectrophotometry | 9.44 mg/L (Detection Limit) / 1 mg/L = 0.00026 (A) (Sensitivity) | atlas-medical.com |

Data compiled from various analytical applications of this compound.

Electrochemical Behavior and Applications of Pyrogallol Red

Electrochemical Characterization and Oxidation Mechanisms

The electrochemical behavior of Pyrogallol (B1678534) Red has been extensively studied to understand its oxidation mechanisms and potential applications. These investigations often employ techniques such as cyclic voltammetry and spectroelectrochemistry to elucidate the electron transfer processes and identify the resulting products uchile.clresearchgate.netacs.orgnih.gov.

Cyclic Voltammetry Studies at Varying pH

Cyclic voltammetry (CV) is a key technique for characterizing the electrochemical behavior of Pyrogallol Red. Studies conducted at different pH values reveal the significant influence of proton concentration on its oxidation. This compound typically exhibits an irreversible oxidation process in cyclic voltammetry, indicating that the initial electron transfer is followed by a rapid chemical reaction uchile.clresearchgate.netacs.orgnih.gov.

For instance, at pH 7.0, a this compound-modified carbon paste electrode can show a quasi-reversible redox couple with a peak separation potential (ΔEp) of 120 mV orientjchem.org. The peak current in CV studies often shows a linear relationship with the square root of the scan rate, suggesting a diffusion-controlled electrochemical process orientjchem.org. The pH of the solution plays a crucial role, with optimal electrochemical responses observed at specific pH values, such as pH 6.0 for certain modified electrodes researchgate.netresearchgate.net.

Formation of Phenoxy Radicals and Quinone Derivatives

The electrochemical oxidation of this compound proceeds through a series of electron and proton transfer steps, leading to the formation of specific oxidation products. The initial oxidation step typically involves the formation of a phenoxy radical uchile.clresearchgate.netacs.orgnih.gov. This phenoxy radical then undergoes a second charge transfer reaction, resulting in the generation of an ortho-quinone derivative uchile.clresearchgate.netacs.orgnih.gov. Mass analysis has consistently identified a quinone derivative as the primary oxidation product, ruling out the formation of peroxides or hydroperoxides uchile.clresearchgate.netacs.orgnih.gov. The reactivity of the primary phenoxyl radical, which is prone to release a second hydrogen atom, contributes to the formation of stable quinone-like oxidation products researchgate.netnih.govmdpi.com.

Spectroelectrochemical Investigations of Oxidation Products

Spectroelectrochemical techniques, which combine electrochemical methods with spectroscopic analysis (e.g., UV-Visible spectroscopy), provide valuable insights into the nature of the oxidation products of this compound. These investigations have shown that the electrochemical oxidation of this compound yields oxidation products with UV-Visible absorption properties identical to those observed when this compound is oxidized by reactive species (such as free radicals) uchile.clresearchgate.netacs.orgnih.gov. This consistency in spectroscopic behavior confirms the formation of similar stable quinone derivatives regardless of the oxidation pathway uchile.clresearchgate.netacs.orgnih.gov.

Electropolymerization for Modified Electrodes

This compound can be electropolymerized to create modified electrodes, which significantly enhance their electrochemical performance and expand their analytical applications researchgate.netmdpi.com. This process involves the electrochemical deposition of a polymeric film of this compound onto an electrode surface.

Fabrication of this compound Modified Electrodes

The fabrication of this compound modified electrodes typically involves potentiodynamic electrolysis, where a this compound solution is subjected to varying potentials to induce polymerization on the electrode surface mdpi.com. Common electrode materials used for modification include glassy carbon electrodes (GCEs) and carbon paste electrodes (CPEs) orientjchem.orgresearchgate.netresearchgate.netresearchgate.netmdpi.com. For instance, poly(this compound) (polyPGR) coverage can be obtained on the surface of multi-walled carbon nanotubes (MWCNTs)-COOH modified GCEs mdpi.com. The successful immobilization of these polymeric layers can be characterized using techniques like scanning electron microscopy (SEM) and electrochemical impedance spectroscopy (EIS) researchgate.netmdpi.com.

Enhanced Electrocatalytic Activity of Modified Electrodes

This compound modified electrodes exhibit enhanced electrocatalytic activity towards the oxidation of various analytes, making them suitable for sensing applications orientjchem.orgresearchgate.netresearchgate.netmdpi.comabechem.iracs.org. The modifier acts as an electron mediator, facilitating electron transfer and often reducing the overpotential required for oxidation orientjchem.orgabechem.ir.

For example, a this compound-modified multiwall carbon nanotubes paste electrode (PGRMWCNTPE) has been shown to catalyze the oxidation of glutathione (B108866), shifting its peak potential to a less positive value and significantly enhancing the anodic peak current orientjchem.org. Similarly, this compound has been identified as a suitable homogeneous electrocatalyst for the reduction of hydrazine's oxidation potential abechem.ir. The electropolymerized this compound modified glassy carbon electrodes have also demonstrated excellent electrocatalytic oxidation responses for analytes like levofloxacin (B1675101) researchgate.net. This enhanced activity is attributed to factors such as increased surface area, improved electron conductivity, and the mediating role of the this compound polymer orientjchem.orgabechem.irnih.gov.

Table 1: Key Electrochemical Parameters of this compound and Modified Electrodes

| Electrode Type / Modifier | Analyte | pH | Peak Potential Shift (mV) | Notes | References |

| PGR-MWCNTPE | Glutathione | 7.0 | 449 mV (less positive) | Enhanced anodic peak current, quasi-reversible behavior for PGR orientjchem.org | orientjchem.org |

| MWCNTs/AuNPs PE (with this compound) | Hydrazine | - | Reduction from 0.3 V to 0.0 V | This compound acts as a homogeneous mediator abechem.ir | abechem.ir |

| Poly(PGR)/GCE | Levofloxacin | 6.0 | - | Excellent electrocatalytic oxidation response researchgate.net | researchgate.net |

| This compound (unmodified) | - | Varying | Irreversible oxidation | Initial formation of phenoxy radical, then ortho-quinone derivative uchile.clresearchgate.netacs.orgnih.gov | uchile.clresearchgate.netacs.orgnih.gov |

Table 2: Oxidation Products of this compound

| Oxidation Step | Product Formed | Characteristics | References |

| Initial | Phenoxy radical | Unstable intermediate | uchile.clresearchgate.netacs.orgnih.gov |

| Subsequent | Ortho-quinone derivative | Stable, identified by mass analysis and spectroelectrochemistry | uchile.clresearchgate.netacs.orgnih.gov |

Application in Electrochemical Sensing

This compound has been successfully employed in diverse electrochemical sensing applications, particularly for the determination of pharmaceutical compounds, the detection of natural products like eugenol (B1671780), and the trace analysis of various metal ions through adsorptive stripping voltammetry.

Determination of Pharmaceutical Compounds (e.g., Levofloxacin, Paracetamol)

This compound plays a crucial role in the electrochemical detection of several pharmaceutical compounds, offering sensitive and selective analytical methods.

Levofloxacin (LEV) Determination An electrochemical sensor for levofloxacin detection has been developed using a glassy carbon electrode (GCE) modified by the electrochemical polymerization of this compound (polyPGR) deu.edu.trresearchgate.net. The surface morphology and electrical properties of the poly(PGR)/GCE were characterized using scanning electron microscopy (SEM) and electrochemical impedance spectroscopy (EIS) techniques deu.edu.trresearchgate.net. The voltammetric behavior of levofloxacin was found to be pH-dependent, with the optimal response observed at pH 6.0 in phosphate-buffered saline (PBS) researchgate.net.

The proposed method demonstrated a wide linear dynamic range for levofloxacin, spanning from 2.0 to 100.0 µmol L⁻¹, with a detection limit of 0.2 µmol L⁻¹ researchgate.net. Amperometric measurements further achieved a linear range of 0.2 µM to 15 µM and 15 µM to 355 µM, alongside a very low detection limit of 97 nM mcbu.edu.tr. The oxidation current on the modified electrode was controlled by diffusion, and the diffusion coefficient of levofloxacin was determined to be 1.2 × 10⁻⁶ cm² s⁻¹ researchgate.net. The selectivity of the developed method was confirmed in the presence of potential interfering substances, and it was successfully applied for levofloxacin detection in pharmaceutical tablets and synthetic urine samples researchgate.netmcbu.edu.tr.

Paracetamol (PAR) Determination this compound has also been explored in the context of paracetamol determination. Quantum chemical studies and electrochemical investigations have been conducted on this compound modified carbon paste electrodes (CPEs) for sensor applications researchgate.netmdpi.com. A method utilizing a this compound modified carbon paste electrode for paracetamol electro-oxidation has been proposed researchgate.net. This approach yielded a lower limit of detection (LOD) of 0.11 µM using differential pulse voltammetry (DPV), with a linear range from 5.0 µM to 45.0 µM researchgate.net. The studies indicated a high reactivity performance for paracetamol electro-oxidation at the fabricated electrode, involving the transfer of an identical number of electrons and protons researchgate.net. The method has been successfully evaluated for its applicability in pharmaceutical samples researchgate.net.

Table 1: Electrochemical Sensing Parameters for Pharmaceutical Compounds using this compound Modified Electrodes

| Pharmaceutical Compound | Electrode Type | Sensing Technique | Linear Range | Detection Limit (LOD) | pH | Reference |

| Levofloxacin | Poly(PGR)/GCE | Voltammetry | 2.0–100.0 µM | 0.2 µM | 6.0 | researchgate.net |

| Levofloxacin | Poly(PGR)/GCE | Amperometry | 0.2–355 µM | 97 nM | 6.0 | mcbu.edu.tr |

| Paracetamol | PGR/CPE | DPV | 5.0–45.0 µM | 0.11 µM | N/A | researchgate.net |

Detection of Eugenol

This compound has been effectively utilized in the development of electrochemical sensors for the determination of eugenol, a major component of cloves and clove-based products widely used in food, pharmaceuticals, and medicine mdpi.comsciforum.net. Glassy carbon electrodes (GCEs) modified with carboxylated multi-walled carbon nanotubes (MWCNTs-COOH) and electropolymerized this compound have been developed for this purpose mdpi.comsciforum.net.

The electropolymerization conditions of this compound were optimized based on the voltammetric response of eugenol mdpi.com. Electrode characterization was performed using scanning electron microscopy, voltammetry, and electrochemical impedance spectroscopy, demonstrating the effectiveness of the electrode surface modification mdpi.comsciforum.net. Eugenol determination was carried out in differential pulse mode, with optimized parameters mdpi.comsciforum.net.

The sensors exhibited a linear response towards eugenol in the range of 0.75–100 µM, with a detection limit of 0.73 µM mdpi.comsciforum.net. High selectivity for eugenol determination was observed even in the presence of typical inorganic and organic compounds, including other essential oil components mdpi.comsciforum.net. The highest oxidation currents for eugenol were recorded at polyPGR-modified electrodes prepared from a 100 µM monomer solution in Britton–Robinson buffer, pH 7.0, by 10-fold potential cycling from 0.0 to 1.3 V with a scan rate of 75 mV s⁻¹ mdpi.com. The presence of MWCNTs-COOH and their electrocatalytic properties led to a cathodic shift of the eugenol oxidation potential by 140 mV compared to a bare GCE (from 0.78 V to 0.64 V) mdpi.com. The electropolymerization of this compound proceeds via the formation of a phenoxyl radical, which then undergoes further polymerization mdpi.com. The developed approach has been successfully tested on commercial clove, cinnamon, and nutmeg essential oils mdpi.comsciforum.net.

Table 2: Electrochemical Sensing Parameters for Eugenol Detection using this compound Modified Electrodes

| Analyte | Electrode Type | Sensing Technique | Linear Range | Detection Limit (LOD) | pH | Supporting Electrolyte | Reference |

| Eugenol | Poly(PGR)/MWCNTs-COOH/GCE | DPV | 0.75–100 µM | 0.73 µM | 7.0 | Britton–Robinson buffer | mdpi.comsciforum.net |

Adsorptive Stripping Voltammetry for Trace Metal Determination

This compound (PGR) is a well-established ligand for adsorptive stripping voltammetry (AdSV), a powerful technique for the quantitative analysis of trace metal ions due to its high sensitivity and low cost mdpi.comscielo.org.mx. PGR's ability to form stable complexes with metal ions, followed by their adsorptive preconcentration on an electrode surface, significantly enhances the analytical signal.

Lead (Pb(II)) and Cadmium (Cd(II)) Determination An AdSV method has been developed for the simultaneous determination of trace levels of Pb(II) and Cd(II) in natural waters nih.gov. This method relies on the complexation of these metals with this compound and their subsequent adsorptive deposition on a Nafion-mercury coated glassy carbon electrode (NHgFE) nih.gov. This compound forms complexes with Pb(II) in a 1:1 metal-to-ligand stoichiometry and with Cd(II) in a 1:2 stoichiometry nih.gov.

Optimal analytical conditions for this method include a pH of 4.0 (using an acetate (B1210297) buffer), a this compound concentration of 2.8 µmol L⁻¹, an accumulation potential of -0.40 V (vs. Ag/AgCl), and an accumulation time of 100 s nih.gov. The linear calibration curves ranged from 1.0 µg L⁻¹ to 16.0 µg L⁻¹ for Pb(II) and from 1.0 µg L⁻¹ to 13.0 µg L⁻¹ for Cd(II) nih.gov. The detection limits (S/N=3) were remarkably low, at 0.05 µg L⁻¹ for Pb(II) and 0.01 µg L⁻¹ for Cd(II) nih.gov. The method demonstrated good precision with relative standard deviations of 1.0% for Pb(II) and 2.0% for Cd(II) (for a 5.0 µg L⁻¹ solution, n=7) nih.gov. This technique was validated by determining Pb(II) and Cd(II) in certified reference wastewater and successfully applied to commercial mineral water samples after UV digestion nih.gov.

Antimony (Sb(III)) Determination this compound has also proven effective for the sensitive determination of trace antimony (Sb(III)) using adsorptive voltammetry at a carbon paste electrode (CPE) mdpi.comresearchgate.net. The method involves the adsorption of the antimony-pyrogallol red complex onto the CPE surface mdpi.comresearchgate.net.

Optimal conditions for Sb(III) determination include using an electrode composed of 25% paraffin (B1166041) oil and 75% high-purity graphite (B72142) powder, a 0.10 mol/L HCl solution containing 3.0×10⁻⁵ mol/L PGR as the accumulation medium, and a 0.20 mol/L HCl solution as the electrolyte mdpi.comresearchgate.net. An accumulation time of 150 s and a reduction time of 60 s at -0.50 V, followed by a sweep from -0.50 V to 0.20 V, were found to be optimal mdpi.comresearchgate.net. The detection limit for Sb(III) was reported as 1×10⁻⁹ mol/L mdpi.com, with another study reporting it as low as 4 × 10⁻¹⁰ mol/L researchgate.net. The linear range for determination spanned from 2.0×10⁻⁹ mol/L to 5.0×10⁻⁷ mol/L mdpi.com, or from 8.0 × 10⁻¹⁰ mol/L to 2.8 × 10⁻⁷ mol/L researchgate.net. This method has been successfully applied to the determination of antimony in water and human hair samples, offering a lower detection limit and higher selectivity compared to previously reported methods mdpi.comresearchgate.net.

Indium (In(III)) Determination this compound has been employed as a preconcentration agent for the adsorptive stripping voltammetric analysis of In(III) in chloride-acetate media using a hanging mercury drop electrode (HMDE) scielo.org.mxscielo.org.mx. Optimal working conditions for indium analysis were established at a pH value of 4.0 scielo.org.mx. The electroactive complex formed between In(III) and PR was determined to have a 1:1 stoichiometric composition scielo.org.mx.

Under optimized chemical and instrumental conditions, the method exhibited a linearity range from 10⁻⁸ to 5 × 10⁻⁷ M of In(III) when using staircase voltammetry (SCV) with a deposition time of 90 s scielo.org.mx. The detection limits (3σ) achieved were 7.0 × 10⁻⁹ M for SCV and 4.0 × 10⁻⁹ M for square-wave voltammetry (SWV), both with a 90 s deposition time scielo.org.mx. Relative standard deviations (n=21) were 3.3% for SCV and 4.8% for SWV at an In(III) concentration of 1.5 × 10⁻⁷ M scielo.org.mx. The method was successfully applied to determine indium content in aluminum alloys, with matrix effects from aluminum eliminated by additions of sodium fluoride (B91410) scielo.org.mxscielo.org.mx.

Copper (Cu(II)) Determination this compound also facilitates the sensitive and selective voltammetric determination of trace amounts of copper(II) capes.gov.br. This procedure involves the adsorptive accumulation of the copper-pyrogallol red complex on a hanging mercury drop electrode, followed by a stripping voltammetric measurement of the reduction current of the adsorbed complex at −0.2 V (vs. Ag/AgCl) capes.gov.br.

Optimum conditions for copper analysis include a pH range of 3.0–4.5, a this compound concentration of 20 µM, and an accumulation potential of −0.1 V (vs. Ag/AgCl) capes.gov.brcolab.ws. The peak current showed proportionality to the copper concentration over the range of 0.4–60 ng ml⁻¹ with an accumulation time of 60 s capes.gov.br. The detection limit achieved was 0.07 ng ml⁻¹ with the same accumulation time capes.gov.br. This method has been applied to the determination of copper in analytical grade salts and cow's liver tissue capes.gov.br.

Table 3: Adsorptive Stripping Voltammetry Parameters for Trace Metal Determination using this compound

| Metal Ion | Electrode Type | Ligand Concentration | Optimal pH | Accumulation Potential (V vs. Ag/AgCl) | Accumulation Time (s) | Linear Range | Detection Limit (LOD) | Reference |

| Pb(II) | Nafion-HgFE/GCE | 2.8 µM PGR | 4.0 | -0.40 | 100 | 1.0–16.0 µg L⁻¹ | 0.05 µg L⁻¹ | nih.gov |

| Cd(II) | Nafion-HgFE/GCE | 2.8 µM PGR | 4.0 | -0.40 | 100 | 1.0–13.0 µg L⁻¹ | 0.01 µg L⁻¹ | nih.gov |

| Sb(III) | PGR/CPE | 3.0×10⁻⁵ M PGR | N/A | -0.50 (reduction) | 150 | 2.0×10⁻⁹–5.0×10⁻⁷ M | 1×10⁻⁹ M | mdpi.comresearchgate.net |

| In(III) | HMDE | Excess PGR | 4.0 | N/A | 90 | 10⁻⁸–5×10⁻⁷ M | 4.0×10⁻⁹ M (SWV) | scielo.org.mx |

| Cu(II) | HMDE | 20 µM PGR | 3.0–4.5 | -0.1 | 60 | 0.4–60 ng ml⁻¹ | 0.07 ng ml⁻¹ | capes.gov.br |

Spectrophotometric Methodologies and Analytical Applications

Development of Spectrophotometric Assays

Colorimetric Chemosensors for Specific Analytes

Nitrite (B80452) Detection via Optical Sensing Films

Pyrogallol (B1678534) Red has been successfully incorporated into optical sensing films for the detection of nitrite. A low-cost nitrite detector was developed by immobilizing Pyrogallol Red onto a cellulose (B213188) acetate (B1210297) film that had undergone exhaustive base hydrolysis asianpubs.orgasianpubs.org. This membrane demonstrated good durability, lasting over 12 months, and exhibited a rapid response time of less than 9 seconds asianpubs.orgasianpubs.org. The method allows for the determination of nitrite in the range of 0.006–1.50 µg/mL, with detection limits as low as 1 ng/mL asianpubs.orgasianpubs.org. The sensing mechanism often involves the catalytic effect of nitrite on the oxidation of this compound by bromate (B103136) in an acidic medium, leading to a measurable decrease in the dye's absorbance asianpubs.orgnih.gov.

Table 1: Performance Characteristics of this compound-based Nitrite Optical Sensor

| Characteristic | Value | Reference |

| Durability | > 12 months | asianpubs.orgasianpubs.org |

| Response Time | < 9 seconds | asianpubs.orgasianpubs.org |

| Detection Range | 0.006–1.50 µg/mL | asianpubs.orgasianpubs.org |

| Detection Limit | 1 ng/mL (film) | asianpubs.orgasianpubs.org |

| Detection Limit | 0.001 µg/mL (kinetic method) | nih.gov |

| Relative Standard Deviation (0.010 µg/mL nitrite) | 1.8% (n=8) | nih.gov |

Sulfur-Containing Amino Acid Detection

This compound, along with other catechol dyes, has been utilized in coordination binding-based colorimetric chemosensor arrays for the detection of sulfur-containing amino acids (SCAAs) frontiersin.orgfrontiersin.org. These SCAAs include L-cysteine, L-cystine, DL-homocysteine, reduced glutathione (B108866) (GSH), and oxidized glutathione (GSSG) frontiersin.org. The chemosensor array, typically involving this compound and zinc ions (Zn²⁺), produces distinct colorimetric changes, yielding "fingerprint-like" patterns that enable the qualification and semi-quantification of SCAAs through pattern recognition techniques like linear discrimination analysis (LDA) frontiersin.orgfrontiersin.org. This approach has achieved 100% correct classification accuracy for SCAAs and their reduced/oxidized forms frontiersin.orgfrontiersin.org. The method monitors changes in UV-Vis spectra, with this compound exhibiting maximum absorption at 543 nm frontiersin.org.

Volatile Organic Compound Sensing (e.g., Ethylamine)

This compound has been explored as a highly sensitive chemosensor for volatile organic compounds (VOCs), particularly ethylamine (B1201723) researchgate.netresearchgate.netdntb.gov.ua. When this compound is loaded onto poly(acrylonitrile) nanofibers, exposure to ethylamine vapor results in observable color changes researchgate.net. This chemosensor demonstrates high selectivity for ethylamine compared to other amines like diethylamine (B46881) and triethylamine (B128534) in dimethyl sulfoxide (B87167) (DMSO) researchgate.net. The colorimetric signaling involves intermolecular charge-transfer (CT) complexes, leading to distinct colorations upon interaction with amines ulisboa.pt. Simpler ethylamines, such as diethylamine and triethylamine, have been observed to turn a this compound solution purple, indicating its potential for differentiating VOCs based on colorimetric responses ulisboa.pt.

Kinetic Spectrophotometric Studies

This compound is frequently employed in kinetic spectrophotometric studies due to its characteristic absorption in the visible region and its susceptibility to oxidation, which can be easily monitored by absorption spectroscopy nih.govacs.orgresearchgate.net. These studies often involve tracking the consumption or bleaching of this compound as it reacts with various species, allowing for the determination of reaction rates and the quantification of analytes or the evaluation of antioxidant properties acs.orgsci-hub.sersc.orgtandfonline.comacs.orgtandfonline.com. For instance, kinetic spectrophotometric methods based on the oxidation of this compound have been developed for the determination of manganese and the simultaneous determination of vanadium and manganese by observing the decrease in absorbance at 490 nm at pH 4 sci-hub.sersc.org. Similarly, osmium(VIII) can be determined at ultra-trace amounts by its catalytic effect on the oxidation of this compound by hydrogen peroxide, with the reaction followed at 540 nm tandfonline.com.

Evaluation of Antioxidant Capacity

The high reactivity of this compound towards various reactive species, coupled with its strong spectroscopic absorption, makes it an excellent probe for evaluating the antioxidant capacity of diverse samples, including foods, beverages, and biological fluids acs.orgtandfonline.comresearchgate.netnih.govcapes.gov.brtandfonline.comnih.gov. Methodologies based on this compound involve assessing its consumption induced by reactive species and the subsequent inhibition of this consumption by antioxidants acs.orgnih.gov.

Reaction with Reactive Oxygen and Nitrogen Species (ROS/RNS)

This compound (PGR) reacts efficiently with a range of reactive oxygen species (ROS) and reactive nitrogen species (RNS) nih.govresearchgate.netnih.govalkalisci.comuchile.cl. These include peroxyl radicals, peroxynitrite, hypochlorite, superoxide (B77818) anion radical, and nitrogen dioxide (•NO₂) nih.govacs.orgresearchgate.netnih.govalkalisci.comuchile.cl. Kinetic studies have shown that the consumption of this compound can be readily followed by absorption spectroscopy nih.govresearchgate.net. For example, the reaction of this compound with nitrous acid (HONO) leads to an efficient bleaching of the dye, with nitric oxide (•NO) being generated nih.govresearchgate.net. The oxidation of this compound by these reactive species typically results in the formation of a quinone derivative as the main product, as observed through spectroscopic and mass analysis acs.orgnih.govuchile.cl. Cyclic voltammetry studies indicate an irreversible oxidation of this compound, involving the initial formation of a phenoxy radical followed by a second charge transfer to generate an ortho-quinone derivative acs.orgnih.govuchile.cl.

Peroxyl Radical Scavenging

This compound is particularly well-suited for evaluating the free radical scavenging capability of highly reactive phenolic compounds due to its high reactivity towards peroxyl radicals and its high extinction coefficient at long wavelengths tandfonline.comnih.govcapes.gov.brtandfonline.com. In Oxygen Radical Absorbance Capacity (ORAC) assays, this compound (PGR) is often used as a target molecule, with 2,2′-azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) commonly serving as the peroxyl radical source researchgate.netnih.govcapes.gov.brtandfonline.com.

In these competitive methods, the protection of this compound from degradation by antioxidants is evaluated nih.govcapes.gov.brtandfonline.com. For instance, in the zero-order kinetic limit of this compound, the addition of free radical scavengers reduces the rate of this compound consumption tandfonline.com. Studies have shown that approximately 1.8 peroxyl radicals are scavenged by each consumed this compound molecule under specific conditions tandfonline.com. The reactivity of various polyphenols towards peroxyl radicals, as assessed using this compound, follows a general order such as quercetin (B1663063) > gallic acid > Trolox > kaempferol (B1673270) tandfonline.comnih.govcapes.gov.br. While some antioxidants like ascorbic acid may show an induction time, many phenolic compounds protect this compound without such an induction period, indicating a direct competitive protection mechanism tandfonline.comnih.govcapes.gov.br.

Table 2: Relative Reactivity of Antioxidants Towards Peroxyl Radicals (based on PGR protection)

| Antioxidant | Relative Reactivity Order | Reference |

| Quercetin | Highest | tandfonline.comnih.govcapes.gov.br |

| Gallic Acid | High | tandfonline.comnih.govcapes.gov.br |

| Trolox | Medium | tandfonline.comnih.govcapes.gov.br |

| Kaempferol | Lower | tandfonline.comnih.govcapes.gov.br |

Nitrous Acid (HONO) Reactions and Nitric Oxide Generation

This compound (PGR) has been extensively studied as a model polyphenol for its reactions with nitrous acid (HONO), particularly under conditions mimicking the gastrointestinal tract nih.govnih.govresearchgate.netbvsalud.org. The reaction between PGR and HONO results in a noticeable decrease in PGR's absorbance at 465 nm, indicating an efficient bleaching of the dye nih.govresearchgate.netnih.govresearchgate.net.

A significant outcome of the PGR-HONO reaction is the generation of nitric oxide (•NO) in the micromolar range nih.govnih.govresearchgate.netbvsalud.org. The rate of PGR consumption induced by HONO is substantially reduced by argon bubbling, highlighting the critical role of volatile intermediates, such as nitric oxide (•NO) and nitrogen dioxide (•NO2), in the bleaching process nih.govnih.govresearchgate.net.

Research findings indicate a dynamic stoichiometry in the consumption of PGR by HONO. In the initial stages of the reaction, approximately 2.6 molecules of PGR are consumed per HONO molecule. However, at longer reaction times, this ratio increases significantly, with around 7.0 dye molecules consumed per reacted HONO molecule. This observation is interpreted as evidence of HONO recycling within the reaction system nih.govnih.govresearchgate.net.

Table 1: this compound Consumption by Nitrous Acid

| Reaction Stage | PGR Molecules Consumed per HONO Molecule |

| Initial | ~2.6 nih.govnih.govresearchgate.net |

| Long-term | ~7.0 nih.govnih.govresearchgate.net |

Enzymatic Assays

This compound is employed as a reagent in various biochemical assays for the detection of specific enzymes or metabolic products ontosight.ai. Its reactivity and distinct optical properties make it suitable for monitoring enzymatic activities indirectly or directly.

Peroxidase Activity Determination

This compound (PGR) has been identified as an optical probe for the detection of hydrogen peroxide (H2O2) in assays involving horseradish peroxidase (HRP)-catalyzed oxidation nih.govresearchgate.net. In this context, HRP facilitates the oxidation of H2O2, and PGR acts as an indicator to quantify the H2O2 levels, which can then be correlated to peroxidase activity or related processes nih.govresearchgate.net. Furthermore, PGR has been utilized to investigate the peroxidase activity of superoxide dismutase-1 (SOD-1) and to quantify carbonate radical anion (CO3•–) formation researchgate.net.

Catalase Activity Assessment

This compound (PGR) is a key component in novel kinetic methods developed for assessing catalase (CAT) activity in biological samples nih.govresearchgate.netnih.govresearchgate.net. The principle of these methods relies on the oxidation effect of unreacted hydrogen peroxide (H2O2) on PGR, often catalyzed by molybdenum researchgate.netnih.govresearchgate.netoup.com.

In these assays, the decrease in the absorbance of PGR over time (typically monitored between 0.5 and 4.5 minutes) is directly proportional to the concentration of H2O2 that has not been decomposed by catalase, and consequently, inversely proportional to the catalase activity nih.govresearchgate.net. This approach offers a simple, rapid, and reliable means for measuring catalase activity, suitable for both research and clinical analytical applications nih.govresearchgate.net.

An optimized PGR-based catalase (PGR-CAT) assay, utilizing horseradish peroxidase (HRP)-catalyzed oxidation of H2O2, has demonstrated high sensitivity and linearity nih.govresearchgate.net. This assay exhibits a linear range of 0-4 U/mL for catalase activity, with a high coefficient of determination (R²=0.993). The limits of detection (LOD) and quantitation (LOQ) for this assay are reported as 0.005 U/mL and 0.01 U/mL, respectively nih.govresearchgate.net.

Table 2: Performance Characteristics of PGR-CAT Assay

| Parameter | Value | Reference |

| Linear Range | 0-4 U/mL | nih.govresearchgate.net |

| Coefficient of Determination (R²) | 0.993 | nih.govresearchgate.net |

| Limit of Detection (LOD) | 0.005 U/mL | nih.govresearchgate.net |

| Limit of Quantitation (LOQ) | 0.01 U/mL | nih.govresearchgate.net |

| Intra-day RSD | 0.6-9.5% | nih.gov |

| Inter-day RSD | 2.4-8.9% | nih.gov |

Advanced Research Topics and Emerging Applications

Biological and Biomedical Research

Neurodegenerative Disease Research (e.g., Alzheimer's Disease)

Direct research specifically focusing on the chemical compound Pyrogallol (B1678534) Red (PGR) in the context of neurodegenerative diseases, such as Alzheimer's Disease (AD), is not extensively documented in the current literature. While the pyrogallol moiety – a structural feature containing three adjacent hydroxyl groups on a benzene (B151609) ring – has been a subject of significant investigation for its potential in addressing multifactorial pathological factors associated with AD, these studies primarily involve pyrogallol (benzene-1,2,3-triol) and its various derivatives rsc.orgresearchgate.netresearchgate.netnih.govrsc.orgnih.govmdpi.com. The pyrogallol moiety is recognized for its ability to lower redox potentials and interact with amyloid-beta (Aβ) and metal ions, which are crucial in AD pathology rsc.orgrsc.org. However, these findings pertain to the broader class of pyrogallol-containing compounds and not specifically to Pyrogallol Red (C₁₉H₁₂O₈S) as a therapeutic agent for neurodegenerative diseases.

Computational Chemistry in Predicting Reactivity and Designing New Systems

Computational chemistry plays a vital role in understanding the properties, reactivity, and potential applications of this compound (PGR) and in designing novel systems based on it. Density Functional Theory (DFT) is a frequently employed method in these studies researchgate.netresearchgate.netphyschemres.orgmdpi.comusd.eduresearchgate.netdovepress.comdntb.gov.uamdpi.com.